molecular formula C16H12O3 B2885010 4-Hydroxy-4,4-diphenylbut-2-ynoic acid CAS No. 29262-25-7

4-Hydroxy-4,4-diphenylbut-2-ynoic acid

Cat. No.: B2885010
CAS No.: 29262-25-7
M. Wt: 252.269
InChI Key: KIUSZYPTAAVLGF-UHFFFAOYSA-N
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Description

4-Hydroxy-4,4-diphenylbut-2-ynoic acid is an organic compound with the molecular formula C16H12O3 It is characterized by the presence of a hydroxyl group and two phenyl groups attached to a butynoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4,4-diphenylbut-2-ynoic acid typically involves the reaction of phenylacetylene with benzophenone in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4,4-diphenylbut-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The triple bond in the butynoic acid backbone can be reduced to a double or single bond.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4-oxo-4,4-diphenylbut-2-ynoic acid.

    Reduction: Formation of 4-hydroxy-4,4-diphenylbut-2-enoic acid or 4-hydroxy-4,4-diphenylbutanoic acid.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

4-Hydroxy-4,4-diphenylbut-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4,4-diphenylbut-2-ynoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can engage in π-π interactions, affecting the compound’s binding affinity and specificity. Additionally, the butynoic acid backbone can undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-4,4-diphenylbutanoic acid
  • 4-Hydroxy-4,4-diphenylbut-2-enoic acid
  • 4-Oxo-4,4-diphenylbut-2-ynoic acid

Uniqueness

4-Hydroxy-4,4-diphenylbut-2-ynoic acid is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of two phenyl groups further enhances its stability and interaction with other molecules.

Biological Activity

4-Hydroxy-4,4-diphenylbut-2-ynoic acid (commonly referred to as HDPBA) is an organic compound with the molecular formula C16H12O3. It features a hydroxyl group and two phenyl groups attached to a butynoic acid backbone. This compound has garnered attention in scientific research due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The structure of HDPBA allows it to undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives, which may exhibit distinct biological activities.

Reaction Type Description Products
Oxidation Hydroxyl group can be oxidized to form a carbonyl group.4-Oxo-4,4-diphenylbut-2-ynoic acid
Reduction The triple bond in the butynoic acid backbone can be reduced.4-Hydroxy-4,4-diphenylbut-2-enoic acid or 4-Hydroxy-4,4-diphenylbutanoic acid
Substitution Electrophilic aromatic substitution of phenyl groups.Brominated or nitrated derivatives

The biological activity of HDPBA is primarily attributed to its ability to interact with various biological molecules. The hydroxyl group can form hydrogen bonds, while the phenyl groups can engage in π-π interactions, influencing binding affinities and specificity. Additionally, the butynoic acid backbone may undergo metabolic transformations leading to active metabolites that contribute to its biological effects.

Anticancer Activity

Research indicates that HDPBA exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines:

  • A549 (lung adenocarcinoma) : IC50 < 10 µM
  • A375 (melanoma) : IC50 = 5.7 µM

These findings suggest that HDPBA may selectively target cancer cells while sparing normal cells, making it a potential candidate for cancer therapy .

Antimicrobial Activity

HDPBA has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular:

  • Effective against Staphylococcus aureus and Enterococcus faecalis.
  • Exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

This antimicrobial action is crucial for developing new treatments for bacterial infections .

Antioxidant Properties

The antioxidant activity of HDPBA was assessed using the DPPH radical scavenging method. Results indicated that HDPBA effectively scavenges free radicals, demonstrating its potential as an antioxidant agent:

  • The compound exhibited higher antioxidant activity than butylated hydroxytoluene (BHT), a common standard for antioxidant testing.

This property is significant in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of HDPBA:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of HDPBA on human cancer cell lines, revealing IC50 values that indicate potent anticancer activity .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of HDPBA against various bacterial strains, confirming its effectiveness through MIC testing .
  • Antioxidant Activity Assessment : Research utilizing the DPPH method demonstrated that HDPBA possesses robust antioxidant capabilities, outperforming several traditional antioxidants .

Properties

IUPAC Name

4-hydroxy-4,4-diphenylbut-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c17-15(18)11-12-16(19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUSZYPTAAVLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#CC(=O)O)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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